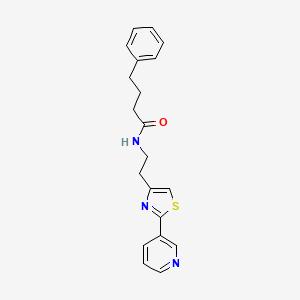
3-Bromo-5-chloro-2,6-difluorophenylacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-5-chloro-2,6-difluorophenylacetonitrile is an organic compound with the molecular formula C8H3BrClF2N. It is a solid at room temperature and is used in various scientific research applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 3-Bromo-5-chloro-2,6-difluorophenylacetonitrile typically involves halogenation reactions. One common method includes the bromination and chlorination of 2,6-difluorophenylacetonitrile. The reaction conditions often require the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation . Industrial production methods may involve similar halogenation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-Bromo-5-chloro-2,6-difluorophenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form simpler compounds.
Coupling Reactions: It can be used in Suzuki coupling reactions, where it reacts with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and strong bases or acids for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-chloro-2,6-difluorophenylacetonitrile is valuable in scientific research for several reasons:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique halogenation pattern makes it useful in the development of pharmaceuticals, particularly in the design of molecules with specific biological activities.
Material Science: It is used in the development of new materials with unique properties, such as polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-chloro-2,6-difluorophenylacetonitrile involves its interaction with specific molecular targets. The halogen atoms in the compound can form strong interactions with biological molecules, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-chloro-2,6-difluorophenylacetonitrile can be compared with similar compounds such as:
1-Bromo-3-chloro-5-fluorobenzene: Another halogenated aromatic compound used in similar applications.
2-Bromo-5-chlorobenzotrifluoride: A compound with a similar halogenation pattern but different functional groups, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct reactivity and interaction profiles.
Eigenschaften
IUPAC Name |
2-(3-bromo-5-chloro-2,6-difluorophenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClF2N/c9-5-3-6(10)8(12)4(1-2-13)7(5)11/h3H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLXEXUHOPJMIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)CC#N)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(4-propan-2-ylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2638962.png)




![2-(1-benzothiophen-2-yl)-1-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)propan-2-ol](/img/structure/B2638973.png)
![1-(2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2638974.png)
![N-Ethyl-N-[2-oxo-2-(5-pyridin-4-yl-3,6-dihydro-2H-pyridin-1-yl)ethyl]prop-2-enamide](/img/structure/B2638975.png)


![ethyl (8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2638979.png)
![2-(2-methoxyphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2638982.png)

![N-[(furan-2-yl)methyl]-4-({1-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)cyclohexane-1-carboxamide](/img/structure/B2638984.png)
